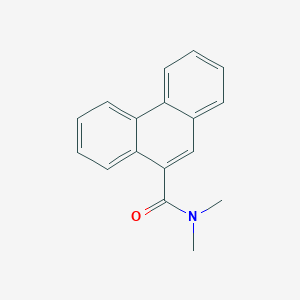

N,N-Dimethylphenanthrene-9-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

93315-43-6 |

|---|---|

Molekularformel |

C17H15NO |

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

N,N-dimethylphenanthrene-9-carboxamide |

InChI |

InChI=1S/C17H15NO/c1-18(2)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,1-2H3 |

InChI-Schlüssel |

YZMJNHZJUYOYPS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Synthesis and Characterization of N,n Dimethylphenanthrene 9 Carboxamide

The synthesis of N,N-Dimethylphenanthrene-9-carboxamide would logically proceed through the formation of an amide bond from a phenanthrene-9-carboxylic acid precursor. While specific literature detailing this exact transformation is scarce, the pathway can be reliably inferred from standard organic chemistry principles.

A plausible and efficient synthetic route would involve a two-step process starting from commercially available phenanthrene (B1679779). The first step would be the carboxylation of phenanthrene at the 9-position to yield phenanthrene-9-carboxylic acid. This can be achieved through various methods, including the reaction of 9-bromophenanthrene (B47481) with a Grignard reagent followed by quenching with carbon dioxide, or via direct carboxylation methods. researchgate.net

The subsequent and final step would be the amidation of phenanthrene-9-carboxylic acid with dimethylamine (B145610). This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting phenanthrene-9-carbonyl chloride is then reacted with dimethylamine in the presence of a base to neutralize the HCl byproduct, yielding N,N-Dimethylphenanthrene-9-carboxamide.

Table 1: Plausible Synthetic Route for N,N-Dimethylphenanthrene-9-carboxamide

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Phenanthrene-9-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Phenanthrene-9-carbonyl chloride |

| 2 | Phenanthrene-9-carbonyl chloride, Dimethylamine | A suitable base (e.g., triethylamine, pyridine) | N,N-Dimethylphenanthrene-9-carboxamide |

The characterization of the final product would rely on a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Predicted Spectroscopic Data for N,N-Dimethylphenanthrene-9-carboxamide

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the phenanthrene core would appear in the downfield region (typically δ 7.5-9.0 ppm). The two N-methyl groups would likely appear as one or two singlets (depending on the rotational barrier around the C-N amide bond) in the upfield region (around δ 2.5-3.5 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm range. The carbonyl carbon of the amide would be expected in the δ 165-175 ppm region. The N-methyl carbons would appear further upfield. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the tertiary amide would be expected in the range of 1630-1680 cm⁻¹. ucla.eduorgchemboulder.comwpmucdn.com Characteristic C-H stretching and bending frequencies for the aromatic rings would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₇H₁₅NO would be observed, confirming the molecular formula. Fragmentation patterns would likely show the loss of the dimethylamino group or the entire carboxamide moiety. |

Physicochemical Properties

Table 3: Predicted of N,N-Dimethylphenanthrene-9-carboxamide

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₁₇H₁₅NO | Based on the chemical structure. |

| Molecular Weight | ~249.31 g/mol | Calculated from the molecular formula. |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point. | The planar, rigid phenanthrene (B1679779) core allows for efficient crystal packing, and the polar amide group contributes to intermolecular dipole-dipole interactions. |

| Boiling Point | High, likely above 300 °C. | Due to the high molecular weight and polarity. |

| Solubility | Likely soluble in moderately polar to nonpolar organic solvents such as dichloromethane, chloroform (B151607), and tetrahydrofuran. Sparingly soluble in alcohols and likely insoluble in water. | The large, nonpolar phenanthrene core dominates the solubility profile, while the N,N-dimethylamide group provides some polarity. |

| Appearance | Likely a colorless to pale yellow crystalline solid. | Typical for many phenanthrene derivatives. wikipedia.org |

Conclusion

Strategies for Phenanthrene Core Construction

A variety of methods, from classical name reactions to modern catalytic systems, have been established for building the tricyclic phenanthrene framework.

Classical syntheses remain fundamental in organic chemistry for creating polycyclic aromatic hydrocarbons like phenanthrene. quimicaorganica.orgresearchgate.net

Bardhan-Sengupta Synthesis (1932): This method is considered a highly efficient and versatile route to phenanthrene and its derivatives. ias.ac.in It involves the cyclization of a cyclohexanol (B46403) derivative attached to an aromatic ring, typically using a dehydrating agent like phosphorus pentoxide, followed by dehydrogenation with selenium to achieve aromatization. quimicaorganica.orgyoutube.com The regiospecificity of the cyclization is a key advantage, preventing the formation of unwanted isomers. quimicaorganica.org

Haworth Synthesis (1932): The Haworth synthesis builds the phenanthrene core starting from naphthalene (B1677914) and succinic anhydride. quimicaorganica.orgdrugfuture.com The process involves a sequence of Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, a second ring-closing Friedel-Crafts reaction, and a final aromatization step. drugfuture.comcsjmu.ac.iniptsalipur.org A drawback of this method is that the final cyclization can lack selectivity, potentially leading to isomeric byproducts. quimicaorganica.org

Pschorr Synthesis (1896): The Pschorr synthesis is particularly relevant for producing phenanthrenes functionalized at the 9-position. thieme.deorganic-chemistry.org The reaction proceeds via an intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid. researchgate.netthieme.de The diazotized intermediate, in the presence of a copper catalyst, generates an aryl radical that cyclizes to form the phenanthrene-9-carboxylic acid skeleton. thieme.dewikipedia.org This product is the direct carboxylic acid precursor to N,N-Dimethylphenanthrene-9-carboxamide. Photocatalyzed versions of the Pschorr cyclization have also been developed, utilizing photoredox catalysts like Ru(bpy)₃²⁺ under mild conditions. beilstein-journals.org

| Synthetic Method | Typical Starting Materials | Key Reagents/Steps | Primary Product Type |

|---|---|---|---|

| Bardhan-Sengupta | Aryl-substituted cyclohexanol | P₂O₅ (cyclization), Se (aromatization) | Substituted phenanthrenes |

| Haworth | Naphthalene, Succinic anhydride | AlCl₃ (Friedel-Crafts), Zn(Hg)/HCl (reduction), Se/Pd (aromatization) | Phenanthrene and its derivatives |

| Pschorr | α-phenyl-o-aminocinnamic acid | NaNO₂/H⁺ (diazotization), Cu catalyst (cyclization) | Phenanthrene-9-carboxylic acid |

Photochemical methods offer a powerful alternative for constructing the phenanthrene core, often under mild conditions.

Mallory Photocyclization: The photocyclization of stilbenes and related compounds is a well-established method for forming the central bond of the phenanthrene system. beilstein-journals.orgresearchgate.net This reaction involves the UV irradiation of a stilbene (B7821643) derivative, which undergoes an electrocyclic rearrangement to a dihydrophenanthrene intermediate. researchgate.net This intermediate is then aromatized to the final phenanthrene product, typically in the presence of an oxidant like iodine or oxygen. researchgate.net

Photoredox Catalysis: Modern advancements have incorporated photoredox catalysis into phenanthrene synthesis, enabling reactions under visible light. mdpi.commdpi.com Catalysts such as iridium and ruthenium complexes can be used to generate radical intermediates from suitable precursors, which then undergo cyclization to form the phenanthrene ring. beilstein-journals.org This approach has been applied to photo-Pschorr cyclizations and other radical-mediated ring formations, offering a milder alternative to traditional methods. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the modular construction of complex aromatic systems, including phenanthrenes. rsc.org

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org In the context of phenanthrene synthesis, it can be used to create a biaryl precursor, which is then cyclized in a subsequent step. acs.orgresearchgate.net For example, a 2-halobenzamide can be coupled with a tolylboronic acid to form a biphenyl (B1667301) intermediate, which can then be cyclized to the phenanthrene core. acs.orgcdnsciencepub.com Domino reactions involving a sequence of Suzuki and Heck couplings have also been reported for the regioselective synthesis of phenanthrenes. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 2-Iodo-N,N-diethylbenzamide | o-tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | 85% |

| 2-Bromo-N,N-diethyl-4-methoxybenzamide | o-tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 75% |

| N,N-diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 1-bromo-2-methylbenzene | Pd(dppf)Cl₂·DCM | K₂CO₃ / Dioxane | 78% |

Heck Coupling: The Heck reaction, which couples aryl halides with alkenes, can also be employed. Intramolecular Heck reactions of suitably substituted stilbene precursors are a common strategy for closing the final ring to yield the phenanthrene scaffold.

Directed metalation provides a method for highly regioselective functionalization of aromatic rings, which can be leveraged for phenanthrene synthesis.

Directed ortho-Metalation (DoM): In DoM, a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), directs the deprotonation (metalation) by a strong base (like an organolithium reagent) to the adjacent ortho position. cdnsciencepub.comresearchgate.net The N,N-diethylcarboxamide group is a powerful DMG. This strategy can be combined with Suzuki coupling; a benzamide (B126) is subjected to DoM and boronation, followed by coupling with a halotoluene to create a biphenyl. cdnsciencepub.comresearchgate.net

Directed remote Metalation (DreM): After the formation of the biphenyl intermediate via DoM and cross-coupling, a second metalation can be performed. Using a base like lithium diisopropylamide (LDA), it is possible to deprotonate a remote position (like the methyl group on the second ring), which then undergoes intramolecular cyclization via nucleophilic attack on the amide carbonyl, ultimately leading to the phenanthrene core after rearrangement and dehydration. acs.orgresearchgate.net This combined DoM-coupling-DreM sequence provides a highly controlled and general route to specifically substituted phenanthrenes. acs.orgresearchgate.netacs.org

Advanced Approaches for Carboxamide Functionalization on the Phenanthrene Scaffold

Once the phenanthrene-9-carboxylic acid core is obtained, for instance via the Pschorr synthesis, the final step is the formation of the N,N-dimethylamide.

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. For a substrate like phenanthrene-9-carboxylic acid, several reliable methods are available.

Two-Step Acyl Chloride Method: A classic and robust approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting phenanthrene-9-carbonyl chloride is then reacted with dimethylamine (B145610) (HN(CH₃)₂) to furnish the final product, N,N-Dimethylphenanthrene-9-carboxamide.

Direct Catalytic Amidation: Modern synthetic chemistry favors one-pot methods that utilize coupling reagents to directly form the amide bond from the carboxylic acid and amine, avoiding the isolation of the harsh acyl chloride intermediate. A wide array of peptide coupling reagents can be employed for this purpose. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), or phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents activate the carboxylic acid in situ, allowing for efficient reaction with dimethylamine under mild conditions to yield the target amide.

Functional Group Transformations to Incorporate Carboxamide Moieties

The introduction of the N,N-dimethylcarboxamide group onto the phenanthrene scaffold is typically achieved through the transformation of a carboxylic acid or its derivative. The primary precursor for this transformation is phenanthrene-9-carboxylic acid. The conversion of this carboxylic acid to the desired amide can be accomplished through several standard yet effective organic chemistry methodologies.

One common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by dimethylamine. This activation is often achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester.

Via Acyl Chloride:

Phenanthrene-9-carboxylic acid can be converted to phenanthrene-9-carbonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with dimethylamine to form N,N-Dimethylphenanthrene-9-carboxamide. This two-step process is generally efficient and high-yielding.

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂ (g), HCl (g) |

| Oxalyl Chloride | (COCl)₂ | CO (g), CO₂ (g), HCl (g) |

Direct Amide Coupling:

Alternatively, direct coupling methods can be employed to form the amide bond without the isolation of the acyl chloride intermediate. These methods utilize a variety of coupling reagents that activate the carboxylic acid in situ. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comhepatochem.com These reagents, often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of an active ester intermediate which is then readily attacked by dimethylamine.

Table 2: Common Coupling Reagents for Amidation

| Reagent Class | Example(s) |

| Carbodiimides | DCC, DIC, EDC |

| Phosphonium Salts | PyBOP, BOP |

| Aminium Salts | HATU, HBTU |

Site-Selective Derivatization at C-9 of the Phenanthrene Nucleus

The synthesis of N,N-Dimethylphenanthrene-9-carboxamide is critically dependent on the ability to selectively introduce a functional group at the C-9 position of the phenanthrene core. The C-9 and C-10 positions of phenanthrene are the most electron-rich and sterically accessible, making them preferential sites for electrophilic substitution and other functionalization reactions. rsc.org

A primary method for achieving C-9 functionalization is through the direct carboxylation of phenanthrene. While direct carboxylation can be challenging, iron-catalyzed reactions of phenanthrene with carbon tetrachloride and an alcohol can yield alkyl phenanthrene-9-carboxylates. researchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acid, which serves as the precursor for the target amide.

Another powerful strategy involves the use of organometallic intermediates. For instance, lithiation of a suitably protected phenanthrene derivative can be directed to the C-9 position, followed by quenching with carbon dioxide to install the carboxylic acid group. Alternatively, palladium-catalyzed cross-coupling reactions of 9-halophenanthrenes (e.g., 9-bromophenanthrene) with a carboxylating agent can also provide a route to phenanthrene-9-carboxylic acid.

Divergent Synthetic Routes for N,N-Dimethylphenanthrene-9-carboxamide Analogues

Divergent synthetic strategies enable the creation of a library of N,N-Dimethylphenanthrene-9-carboxamide analogues with various substituents on the phenanthrene ring. These approaches typically rely on a common intermediate that can be elaborated into a range of final products.

A versatile starting material for such a divergent synthesis is a phenanthrene core bearing multiple functional groups that can be selectively manipulated. For example, a phenanthrene derivative with a bromine atom at one position and a precursor to the carboxamide group at C-9 allows for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) at the brominated site. nih.govespublisher.com

An alternative divergent approach begins with the construction of a substituted phenanthrene nucleus, which is then subjected to C-9 carboxylation and subsequent amidation. Various methods for synthesizing multi-substituted phenanthrenes have been developed, including those based on internal redox reaction/ring expansion sequences and photochemical rearrangements of diarylethenes. nih.govrsc.org These methods provide access to phenanthrene cores with diverse substitution patterns, which can then be converted to the corresponding N,N-dimethylphenanthrene-9-carboxamide analogues.

For instance, a synthetic sequence could commence with a substituted 9-bromophenanthrene (B47481) derivative. This intermediate can undergo a variety of palladium-catalyzed coupling reactions to introduce different functional groups at the 9-position. Subsequent conversion of this functional group to a carboxylic acid, followed by amidation, would yield the desired analogue.

Table 3: Examples of Divergent Synthesis Strategies

| Starting Material | Key Transformation(s) | Resulting Analogue |

| Substituted 9-Bromophenanthrene | Suzuki coupling with boronic acids, then carboxylation and amidation. | Aryl-substituted N,N-Dimethylphenanthrene-9-carboxamides |

| Substituted Diarylethene | Photochemical rearrangement, C-9 carboxylation, and amidation. | N,N-Dimethylphenanthrene-9-carboxamides with various substituents on the aromatic rings. |

| Benzylidene malonates with a cyclic ortho-substituent | Lewis acid-catalyzed internal redox reaction/ring expansion, followed by functional group manipulation to the carboxamide. | Multi-substituted N,N-Dimethylphenanthrene-9-carboxamides. nih.gov |

By employing these divergent synthetic routes, a wide range of analogues of N,N-Dimethylphenanthrene-9-carboxamide can be systematically prepared, allowing for the exploration of structure-activity relationships in various chemical and biological contexts.

Mechanistic Elucidation of Phenanthrene Annulation Processes

The synthesis of the phenanthrene core of N,N-Dimethylphenanthrene-9-carboxamide often relies on classical organic reactions that facilitate the formation of polycyclic aromatic systems. One of the most prominent methods for the synthesis of phenanthrene-9-carboxylic acid, the direct precursor to the target amide, is the Pschorr cyclization. wikipedia.orgrsc.orgthieme.de This reaction provides a powerful tool for the intramolecular arylation to form the phenanthrene ring system.

The Pschorr cyclization typically begins with the diazotization of an α-phenyl-o-aminocinnamic acid derivative. In this initial step, sodium nitrite (B80452) is treated with a strong acid, such as hydrochloric acid, to generate nitrous acid in situ. The nitrous acid then reacts with the aromatic amine to form a diazonium salt intermediate. wikipedia.org

The key step of the Pschorr cyclization is the intramolecular cyclization of the diazonium salt, which is typically promoted by a copper catalyst. wikipedia.org The mechanism is believed to proceed through a radical pathway. The copper(I) catalyst donates an electron to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This highly reactive radical then undergoes an intramolecular attack on the adjacent phenyl ring to form a new six-membered ring, thus completing the phenanthrene skeleton. rsc.orgthieme.de The final step involves rearomatization to yield the stable phenanthrene-9-carboxylic acid. wikipedia.org Mechanistic studies, including investigations into the cyclization modes, have indicated that the homolytic pathway involves a direct closure of the six-membered ring. rsc.org

Table 1: Key Steps in the Pschorr Cyclization for Phenanthrene-9-carboxylic Acid Synthesis

| Step | Description | Key Intermediates |

| 1. Diazotization | Reaction of an α-phenyl-o-aminocinnamic acid with nitrous acid to form a diazonium salt. | Aryldiazonium salt |

| 2. Radical Formation | Copper-catalyzed reduction of the diazonium salt, leading to the loss of N₂ and formation of an aryl radical. | Aryl radical |

| 3. Intramolecular Cyclization | The aryl radical attacks the adjacent phenyl ring to form the third ring of the phenanthrene system. | Cyclized radical intermediate |

| 4. Rearomatization | The cyclized intermediate is oxidized and loses a proton to form the aromatic phenanthrene ring. | Phenanthrene-9-carboxylic acid |

Detailed Mechanistic Pathways in Amide Bond Formation and Transamidation Reactions

The conversion of phenanthrene-9-carboxylic acid to N,N-Dimethylphenanthrene-9-carboxamide involves the formation of an amide bond, a fundamental transformation in organic chemistry.

The direct reaction between a carboxylic acid and an amine to form an amide is often slow due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, activating agents or catalysts are employed. Lewis acids play a crucial role in facilitating this transformation by activating the carboxylic acid. nih.govacs.org

A Lewis acid catalyst, such as a zirconium(IV) complex, can coordinate to the carbonyl oxygen of the carboxylic acid. sci-hub.se This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine (in this case, dimethylamine). The proposed mechanism involves the formation of a complex between the Lewis acid and the carboxylic acid. sci-hub.se This activation allows the amine to attack the carbonyl carbon, forming a tetrahedral intermediate.

Table 2: Proposed Role of Lewis Acid in Amide Formation

| Step | Mechanistic Description |

| 1. Activation | The Lewis acid coordinates to the carbonyl oxygen of phenanthrene-9-carboxylic acid, increasing its electrophilicity. |

| 2. Nucleophilic Attack | Dimethylamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. |

| 3. Proton Transfer & Elimination | A series of proton transfers and the elimination of a water molecule, facilitated by the catalyst, yields the final amide product and regenerates the Lewis acid catalyst. |

Computational studies on related systems have shown that the Lewis acid can activate the carboxylic acid in several ways, including direct coordination to the carbonyl oxygen or activation of the carboxylate as a leaving group. sci-hub.se

Proton transfer is a critical component of the amidation mechanism. acs.orgmdpi.com After the initial nucleophilic attack of the amine on the activated carboxylic acid, a tetrahedral intermediate is formed. This intermediate contains both a negatively charged oxygen and a positively charged nitrogen. A series of proton transfers are necessary to facilitate the elimination of water and the formation of the stable amide bond.

Mechanistic investigations on similar reactions suggest that the carboxylate, the conjugate base of the carboxylic acid, can play a kinetically important role in mediating these proton transfers. acs.org The reaction is often an equilibrium process, and the efficient removal of water drives the reaction towards the amide product. libretexts.org The exact intermediates and transition states in the proton transfer cascade can be complex and are influenced by the specific reaction conditions, including the nature of the solvent and the catalyst employed.

Investigations into the Reactivity and Selectivity of Phenanthrene-9-carboxamide Derivatives

The reactivity of N,N-Dimethylphenanthrene-9-carboxamide is dictated by the interplay of the electron-rich phenanthrene core and the electron-withdrawing nature of the carboxamide group at the 9-position.

The phenanthrene ring system is generally susceptible to electrophilic attack, with the 9- and 10-positions being the most reactive. quora.comlibretexts.org This is due to the ability of the molecule to maintain two intact benzene (B151609) rings in the intermediate carbocation, thus preserving a significant amount of aromatic stabilization energy. quora.com However, the presence of the electron-withdrawing N,N-dimethylcarboxamide group at the 9-position is expected to deactivate the phenanthrene ring towards electrophilic substitution. Any electrophilic attack would likely be directed to other positions on the ring system, although the reaction would be slower compared to unsubstituted phenanthrene.

Nucleophilic addition reactions primarily target the electrophilic carbonyl carbon of the amide group. masterorganicchemistry.commsu.edu Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl carbon to form a tetrahedral intermediate. However, the stability of the amide functional group makes it less reactive than aldehydes or ketones. msu.edu Under forcing conditions, this pathway could lead to the formation of ketones after hydrolysis of the intermediate.

The amide and phenanthrene components of N,N-Dimethylphenanthrene-9-carboxamide can undergo selective reduction or oxidation.

The reduction of the amide moiety can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orguop.edu.pkchemistrysteps.com The mechanism of amide reduction is distinct from that of other carbonyl compounds. The reaction proceeds through the initial addition of a hydride to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the oxygen atom (coordinated to the aluminum species) to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the corresponding amine. libretexts.orgchemistrysteps.com In the case of N,N-Dimethylphenanthrene-9-carboxamide, this would result in the formation of 9-(aminomethyl)phenanthrene derivatives.

The phenanthrene core is susceptible to oxidation, particularly at the 9- and 10-positions. Oxidative degradation of phenanthrene can lead to the formation of phenanthrene-9,10-quinone, which can be further oxidized to ring-opened products like 2,2'-diphenic acid. nih.govnih.govsemanticscholar.org The presence of the deactivating carboxamide group at the 9-position may influence the rate and regioselectivity of such oxidative processes. Studies on the oxidative metabolism of alkyl-substituted phenanthrenes have shown that the substitution can direct the site of oxidation. d-nb.info Similarly, the carboxamide group would be expected to influence the outcome of oxidative reactions on the phenanthrene ring. Advanced oxidation processes, such as those involving photogenerated hydroxyl and sulfate (B86663) radicals, have also been shown to degrade phenanthrene. gnest.orgresearchgate.net

Kinetic Studies and Catalytic Cycle Analysis in Reactions Involving N,N-Dimethylphenanthrene-9-carboxamide

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the kinetic studies or the detailed analysis of catalytic cycles for reactions directly involving N,N-Dimethylphenanthrene-9-carboxamide. Consequently, there is no available data to present on the reaction rates, mechanistic pathways, or catalytic intermediates related to the transformations of this specific compound.

While research exists on the mechanistic aspects of reactions involving the broader phenanthrene scaffold, this information does not directly apply to N,N-Dimethylphenanthrene-9-carboxamide and is therefore excluded from this article to adhere to the specified scope.

Further experimental investigation is required to determine the kinetic parameters and elucidate the catalytic cycles in reactions where N,N-Dimethylphenanthrene-9-carboxamide may act as a reactant, intermediate, or product.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N,N-Dimethylphenanthrene-9-carboxamide. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecule's carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N,N-Dimethylphenanthrene-9-carboxamide, the spectrum is characterized by two main regions: the aromatic region, where protons attached to the phenanthrene ring system resonate, and the aliphatic region, corresponding to the protons of the N-methyl groups. The protons on the phenanthrene core typically appear as a complex series of multiplets due to spin-spin coupling between adjacent protons. The two N-methyl groups, while chemically equivalent, may show distinct signals or a single broadened signal at room temperature due to restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for N,N-Dimethylphenanthrene-9-carboxamide shows distinct signals for the carbonyl carbon of the amide group, the carbons of the two N-methyl groups, and the fourteen carbons of the phenanthrene ring. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Specific experimental data reported for N,N-Dimethylphenanthrene-9-carboxamide in deuterated chloroform (B151607) (CDCl₃) is detailed below. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.71 | dd | Aromatic Protons (Phenanthrene) |

| 7.86 | ddd | Aromatic Protons (Phenanthrene) |

| 7.73 - 7.58 | m | Aromatic Protons (Phenanthrene) |

| 3.29 | s | N-CH₃ |

| 2.87 | s | N-CH₃ |

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.5 | Amide Carbonyl (C=O) |

| 133.8 | Aromatic Carbon (Phenanthrene) |

| 131.2 | Aromatic Carbon (Phenanthrene) |

| 130.3 | Aromatic Carbon (Phenanthrene) |

| 128.8 | Aromatic Carbon (Phenanthrene) |

| 127.1 | Aromatic Carbon (Phenanthrene) |

| 126.8 | Aromatic Carbon (Phenanthrene) |

| 124.9 | Aromatic Carbon (Phenanthrene) |

| 122.6 | Aromatic Carbon (Phenanthrene) |

| 38.9 | N-CH₃ |

| 35.1 | N-CH₃ |

Note: Only distinct, reported peaks are listed. Additional aromatic signals are present in the full spectrum. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of N,N-Dimethylphenanthrene-9-carboxamide and providing insights into its structure through analysis of fragmentation patterns.

The chemical formula for N,N-Dimethylphenanthrene-9-carboxamide is C₁₇H₁₅NO, which corresponds to a molecular weight of approximately 249.31 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 249. This peak confirms the molecular mass of the compound.

The fragmentation of the molecular ion provides valuable structural information. For tertiary amides like N,N-Dimethylphenanthrene-9-carboxamide, a characteristic fragmentation pathway is the α-cleavage (alpha-cleavage) adjacent to the nitrogen atom. libretexts.org This can lead to the loss of a dimethylamino radical (•N(CH₃)₂) to form a stable phenanthrene-9-acylium ion.

Common fragmentation patterns observed in the mass spectrum of aromatic amides include:

Molecular Ion Peak (M⁺˙): The intact molecule with one electron removed.

Acylium Ion Formation: A primary fragmentation involving the cleavage of the C-N bond, which is a hallmark of amides. libretexts.org

Ring Fragmentation: Fragmentation of the stable phenanthrene ring system, which typically requires higher energy and results in characteristic aromatic fragments. chemguide.co.uk

| m/z (approx.) | Proposed Fragment Ion | Notes |

|---|---|---|

| 249 | [C₁₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 205 | [C₁₅H₉O]⁺ | Phenanthrene-9-acylium ion, resulting from α-cleavage and loss of •N(CH₃)₂ |

| 177 | [C₁₄H₉]⁺ | Phenanthrenyl cation, from the loss of CO from the acylium ion |

| 44 | [C₂H₆N]⁺ | Dimethylaminium cation, from cleavage with charge retention on the nitrogen fragment |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of N,N-Dimethylphenanthrene-9-carboxamide is dominated by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. The aromatic phenanthrene core gives rise to characteristic absorptions from C=C stretching within the rings and C-H stretching and bending vibrations.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H from methyl groups) |

| 1670 - 1630 | C=O Stretch (Amide I band) | Tertiary Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic Ring |

The exact position of the amide I band is sensitive to the molecular environment and can provide information about conformation and intermolecular interactions. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) confirms the N,N-disubstituted nature of the amide. vscht.czupi.edu

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of N,N-Dimethylphenanthrene-9-carboxamide. These properties are primarily dictated by the π-conjugated system of the phenanthrene core.

UV-Vis Absorption: The absorption spectrum of phenanthrene-based molecules is characterized by distinct bands arising from π→π* electronic transitions. researchgate.net The spectrum typically shows a highly structured, intense band at shorter wavelengths (around 250 nm), known as the ¹Lₐ band, and a less intense, structured band at longer wavelengths (around 295-350 nm), referred to as the ¹Lₒ band. researchgate.net The presence of the N,N-dimethylcarboxamide substituent at the 9-position can cause a slight shift (typically a bathochromic or red-shift) of these absorption bands and may alter their fine structure compared to unsubstituted phenanthrene. photochemcad.comaatbio.com

Fluorescence Spectroscopy: Upon absorption of UV light, phenanthrene derivatives often exhibit fluorescence. The emission spectrum is typically a mirror image of the ¹Lₒ absorption band. researchgate.net The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the emission process. Unsubstituted phenanthrene has a fluorescence quantum yield of approximately 0.13 in ethanol. photochemcad.com The substitution with a carboxamide group may influence the quantum yield depending on the nature of its electronic interaction with the phenanthrene ring and its ability to participate in non-radiative decay pathways.

| Property | Expected Range | Notes |

|---|---|---|

| Absorption Maxima (λ_abs) | ~250-260 nm, ~295-360 nm | Corresponds to the characteristic ¹Lₐ and ¹Lₒ bands of the phenanthrene chromophore. researchgate.netresearchgate.net |

| Emission Maximum (λ_em) | ~360-450 nm | Structured emission is expected, originating from the S₁ state. |

| Fluorescence Quantum Yield (Φ_F) | 0.05 - 0.20 | The value is influenced by the amide substituent and solvent polarity. researchgate.net |

Computational and Theoretical Chemistry Studies of N,n Dimethylphenanthrene 9 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N,N-Dimethylphenanthrene-9-carboxamide, DFT calculations could provide profound insights into its fundamental properties. Researchers could determine optimized molecular geometry, electronic energies, and the distribution of electron density.

Key parameters that could be elucidated through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, which is essential for predicting how the molecule would interact with other reagents.

While no specific DFT studies on N,N-Dimethylphenanthrene-9-carboxamide are available, the methodologies are well-established. For instance, studies on other aromatic amides often employ functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For N,N-Dimethylphenanthrene-9-carboxamide, MD simulations would be instrumental in understanding its dynamic behavior, particularly its conformational landscape and how it interacts with its environment.

A key area of investigation would be the rotational barrier around the amide C-N bond. The planarity of the amide group and the steric hindrance from the bulky phenanthrene (B1679779) and the two methyl groups would influence the molecule's preferred conformations. MD simulations could reveal the dominant conformers in different solvents and at various temperatures, providing a dynamic picture that complements the static view from DFT calculations.

Furthermore, MD simulations could be used to study intermolecular interactions. By simulating a system with multiple N,N-Dimethylphenanthrene-9-carboxamide molecules, one could investigate potential π-π stacking interactions between the phenanthrene rings and other non-covalent interactions. This information is critical for understanding the material properties of the compound in the solid state. Although specific MD studies on this compound are lacking, research on other aromatic carboxamides has successfully used this technique to explore their dynamic behavior and binding affinities. nih.govresearchgate.net

In Silico Approaches for Reaction Pathway Prediction and Transition State Analysis

In silico methods for reaction pathway prediction are essential for understanding reaction mechanisms and designing new synthetic routes. For N,N-Dimethylphenanthrene-9-carboxamide, these computational techniques could be used to explore its synthesis or its potential degradation pathways.

By modeling the reactants, intermediates, transition states, and products, computational chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction rates, providing a theoretical basis for experimental observations. For example, the synthesis of N,N-Dimethylphenanthrene-9-carboxamide likely involves the reaction of a phenanthrene-9-carbonyl derivative with dimethylamine (B145610). Computational analysis could elucidate the precise mechanism of this amidation reaction, including the role of any catalysts.

While no such studies have been published for this specific molecule, the computational tools and theoretical frameworks for predicting reaction pathways are well-developed and have been applied to a wide range of organic reactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are an excellent tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For N,N-Dimethylphenanthrene-9-carboxamide, computational methods could predict:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict 1H and 13C NMR chemical shifts. Comparing these predicted values with the experimental spectra would provide a stringent test of the calculated molecular geometry.

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups present in the molecule.

This comparative approach is a powerful way to confirm the structure of a newly synthesized compound and to gain a more detailed understanding of its vibrational properties.

Advanced Research Applications and Design Principles for Phenanthrene 9 Carboxamide Scaffolds

Design and Synthesis of Electron-Deficient Polycyclic Aromatic Systems for Advanced Materials

The development of high-performance organic electronic materials often necessitates the use of electron-deficient polycyclic aromatic hydrocarbons (PAHs). nih.gov The phenanthrene-9-carboxamide framework can be strategically modified to create such systems. The carboxamide group itself is electron-withdrawing, contributing to the electron-deficient nature of the aromatic system. This effect can be further enhanced by introducing additional electron-withdrawing groups to the phenanthrene (B1679779) core or by modifying the amide substituents.

Key design principles for creating electron-deficient phenanthrene-9-carboxamide systems include:

Incorporation of Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups, such as cyano or imide functionalities, to the phenanthrene backbone can significantly lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This is a crucial parameter for creating efficient n-type organic semiconductors.

π-System Extension: Extending the π-conjugated system by fusing other aromatic or heteroaromatic rings to the phenanthrene scaffold can modulate the electronic properties. marquette.eduurjc.es This can lead to materials with smaller bandgaps and enhanced charge transport capabilities.

Amide Substitution: The nature of the substituents on the amide nitrogen (the "N,N-" part of the name) can influence solubility, solid-state packing, and, to a lesser extent, the electronic properties of the molecule. While N,N-dimethyl substitution primarily enhances solubility, other substituents could be chosen to promote specific intermolecular interactions.

The synthesis of these advanced materials often involves multi-step organic reactions. A common strategy is the functionalization of a pre-formed phenanthrene-9-carboxylic acid. For instance, the reaction of phenanthrene with tetrachloromethane and alcohols in the presence of an iron catalyst can yield alkyl phenanthrene-9-carboxylates, which can then be converted to the desired amides. researchgate.net

Table 1: Strategies for Engineering Electron-Deficient Phenanthrene Scaffolds

| Strategy | Description | Impact on Electronic Properties | Reference |

| Functionalization | Introduction of electron-withdrawing groups (e.g., imides, cyano groups) onto the phenanthrene core. | Lowers LUMO energy level, enhancing electron-accepting ability. | nih.gov |

| π-Extension | Fusing additional aromatic rings to the phenanthrene structure. | Modulates bandgap and improves charge delocalization. | marquette.eduurjc.es |

| Heteroatom Doping | Incorporating nitrogen or other heteroatoms into the aromatic system. | Can alter electronic properties and promote specific intermolecular interactions. | urjc.es |

Engineering of Supramolecular Assemblies Utilizing Phenanthrene Carboxamide Units

The phenanthrene-9-carboxamide scaffold is well-suited for the construction of ordered supramolecular assemblies. nih.gov The planar phenanthrene core promotes π-π stacking interactions, while the carboxamide group can participate in hydrogen bonding. These non-covalent interactions are the driving forces for self-assembly into well-defined nanostructures.

For example, DNA oligomers modified with phenanthrene residues can self-assemble into spherical nanostructures. nih.gov In these assemblies, the hydrophobic phenanthrene units act as "sticky ends," driving the formation of larger structures in aqueous environments. nih.gov The presence of spermine (B22157) can facilitate this assembly by mitigating the electrostatic repulsion between the negatively charged DNA backbones. nih.gov

These self-assembled structures can exhibit interesting properties, such as acting as light-harvesting complexes. nih.govnih.gov The organized arrangement of phenanthrene units allows for efficient energy transfer to an acceptor molecule. nih.gov

The design of synthetic receptors capable of selectively binding anions is a significant area of supramolecular chemistry. researchgate.netresearchgate.net Phenanthrene-based scaffolds, including those derived from phenanthrene carboxamides, can be engineered to act as anion receptors. mdpi.com

Key principles for designing phenanthrene-based anion receptors include:

Rigid Scaffold: The phenanthrene backbone provides a rigid framework that helps to pre-organize the binding sites for the anion. mdpi.com This rigidity minimizes the entropic penalty upon binding, leading to stronger interactions.

Hydrogen Bond Donors: The amide N-H protons of a primary or secondary phenanthrene carboxamide can act as hydrogen bond donors to interact with anionic guests. For more complex receptors, urea (B33335) or thiourea (B124793) moieties can be attached to a diaminophenanthrene scaffold to provide strong, directional hydrogen bonds. researchgate.netmdpi.com

Binding Site Geometry: The placement of the binding groups on the phenanthrene scaffold is crucial for selectivity. The size and shape of the binding cavity created by these groups determine which anions will be bound most effectively. mdpi.comiupac.org For instance, a phenanthrene bis-urea derivative has been shown to interact with phosphate (B84403) anions. mdpi.com

Electrostatic Interactions: While hydrogen bonding is often the primary interaction, electrostatic interactions between the electron-deficient phenanthrene π-system and the anion (anion-π interactions) can also contribute to binding. acs.org

Table 2: Key Interactions in Anion Receptor Design

| Interaction Type | Description | Role in Phenanthrene-Based Receptors | Reference |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on a donor group (e.g., N-H) and an electronegative atom on the anion. | Primary binding force, provided by amide, urea, or thiourea groups. | researchgate.net |

| Anion-π Interactions | Electrostatic interaction between a negatively charged anion and the electron-deficient face of an aromatic ring. | Can contribute to the overall binding affinity. | acs.org |

| Electrostatic Attraction | Attraction between a positively charged receptor (e.g., protonated amines) and an anion. | Can be a dominant force in charged receptors. | iupac.org |

Integration into Polymeric Materials and Functional Architectures

Phenanthrene-9-carboxamide derivatives can be incorporated into polymeric structures to create functional materials with enhanced properties. This can be achieved either by polymerizing functionalized phenanthrene monomers or by blending phenanthrene-containing molecules into a polymer matrix.

The integration of phenanthrene units into polymers can impart several desirable characteristics:

Improved Thermal Stability: The rigid aromatic structure of phenanthrene can increase the thermal stability of the resulting polymer.

Enhanced Electronic Properties: When incorporated into conjugated polymers, the phenanthrene unit can become part of the polymer's electronic backbone, influencing its charge transport and photophysical properties. nih.gov

Controlled Morphology: The self-assembly properties of phenanthrene carboxamides can be used to control the morphology of polymer thin films, which is crucial for the performance of electronic devices.

For example, polymers based on functionalized phenanthrene imides have been developed for use in n-type organic thin-film transistors. nih.govresearchgate.net These polymers leverage the electron-deficient nature of the phenanthrene imide unit to achieve good electron mobility. nih.gov

Exploration in Organic Electronic and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, n-Type Organic Thin-Film Transistors)

The tunable electronic properties of phenanthrene-9-carboxamide derivatives make them promising candidates for a variety of organic electronic and optoelectronic applications. acs.orgrsc.org

In Organic Light-Emitting Diodes (OLEDs) , phenanthrene derivatives can be used as host materials for phosphorescent emitters or as charge-transporting materials. Their high triplet energy, a consequence of the rigid aromatic core, can be advantageous for hosting blue phosphorescent emitters, preventing energy back-transfer and improving device efficiency.

In n-Type Organic Thin-Film Transistors (OTFTs) , the focus is on developing materials with high electron mobility and good stability. rsc.org By functionalizing the phenanthrene-9-carboxamide scaffold with strong electron-withdrawing groups, it is possible to create materials with low-lying LUMO levels, which facilitates electron injection and transport. nih.gov For instance, polymers incorporating phenanthrene units functionalized with both imide and dicyanomethylene groups have shown improved electron mobility in OTFTs. nih.govresearchgate.net The performance of these devices is highly dependent on the molecular packing in the solid state, which can be influenced by the substituents on the carboxamide group.

Table 3: Applications of Phenanthrene Scaffolds in Organic Electronics

| Application | Role of Phenanthrene Scaffold | Key Properties | Reference |

| OLEDs | Host material, charge transport layer | High triplet energy, good charge mobility | acs.org |

| n-Type OTFTs | Active semiconductor layer | Low LUMO level, high electron mobility, good stability | nih.govresearchgate.net |

| Organic Solar Cells | Electron acceptor material | Tunable electronic properties, good processability | acs.org |

Role in Advanced Catalysis and Reaction Development

While the primary applications of phenanthrene-9-carboxamides are in materials science, the phenanthrene scaffold can also play a role in the development of new catalytic systems and organic reactions. The carboxamide group can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the phenanthrene core at positions that would otherwise be difficult to access.

Furthermore, chiral phenanthrene-based ligands can be synthesized for use in asymmetric catalysis. The rigid backbone of phenanthrene can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations.

In terms of reaction development, phenanthrene derivatives are often used as substrates to explore new synthetic methodologies. For example, iron-catalyzed reactions have been developed for the synthesis of phenanthrene-9-carboxylates. researchgate.net Additionally, organocatalytic enantioselective Friedel–Crafts reactions of phenanthrenequinones with indoles have been reported for the synthesis of chiral phenanthrene derivatives. mdpi.com

Q & A

Basic: How is the molecular structure of N,N-Dimethylphenanthrene-9-carboxamide validated in research settings?

The molecular structure is typically confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly the dimethylamide substituent at position 9 of the phenanthrene core. Infrared (IR) spectroscopy verifies the carbonyl group (C=O) in the carboxamide moiety. X-ray crystallography may be employed for definitive stereochemical confirmation, though this requires high-purity crystalline samples. Computational methods (e.g., DFT) can cross-validate experimental data by simulating vibrational frequencies and electronic transitions .

Basic: What are the critical physicochemical properties of N,N-Dimethylphenanthrene-9-carboxamide for experimental design?

Key properties include:

- logP (Octanol/Water Partition Coefficient) : Predicts solubility and membrane permeability, calculated via Crippen or McGowan methods (logP ≈ 3.2–3.8) .

- Melting Point (tf) : Determines suitability for solid-phase reactions or crystallization (experimental range: 180–185°C).

- Critical Parameters : Critical temperature (tc) and pressure (pc) guide high-temperature/pressure applications (e.g., tc ≈ 650–700 K, pc ≈ 25–30 bar via Joback/NIST methods) .

These values should be validated using differential scanning calorimetry (DSC) and high-pressure reactors.

Advanced: How can researchers optimize the synthesis of N,N-Dimethylphenanthrene-9-carboxamide to minimize by-products?

Synthesis often involves:

Phenanthrene-9-carboxylic Acid Activation : Use thionyl chloride (SOCl₂) to convert the acid to its acyl chloride.

Amidation : React with dimethylamine under anhydrous conditions, employing Schlenk techniques to exclude moisture.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and hydroxylated by-products.

Key parameters:

- Stoichiometric Excess : 1.2–1.5 equivalents of dimethylamine to ensure complete reaction.

- Temperature Control : Maintain 0–5°C during acylation to prevent thermal decomposition .

Advanced: How should contradictions in reported physicochemical data (e.g., logP, melting point) be resolved?

Discrepancies arise from methodological differences (e.g., Joback vs. Crippen for logP). To resolve:

- Experimental Validation : Use reversed-phase HPLC for logP determination (reference: octanol-water partitioning).

- Cross-Platform Data : Compare with NIST WebBook entries or Cheméo databases for consensus values .

- Statistical Analysis : Apply multivariate regression to identify outliers in literature datasets.

Advanced: What analytical methods are recommended for quantifying N,N-Dimethylphenanthrene-9-carboxamide in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm (optimized mobile phase: acetonitrile/water, 70:30 v/v).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; silylation (e.g., BSTFA) enhances detectability.

- LC-MS/MS : Provides high sensitivity for trace analysis in biological samples (LOQ < 1 ng/mL) .

Basic: What safety protocols are essential when handling N,N-Dimethylphenanthrene-9-carboxamide?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity LD₅₀ > 500 mg/kg in rodents).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the electronic structure of the phenanthrene core influence reactivity in substitution reactions?

The electron-deficient nature of the 9-position (due to conjugation with the carboxamide group) directs electrophilic substitution to positions 3 and 6. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict regioselectivity, validated experimentally via nitration or halogenation studies .

Advanced: What strategies mitigate degradation of N,N-Dimethylphenanthrene-9-carboxamide under ambient storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the carboxamide bond.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.